molecular formula C332 H520 N98 O101 S10 B1139750 COBRATOXIN (Alpha-) CAS No. 69344-74-7

COBRATOXIN (Alpha-)

Numéro de catalogue: B1139750
Numéro CAS: 69344-74-7
Poids moléculaire: 7,821
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Alpha-cobratoxin: is a potent neurotoxin derived from the venom of certain Naja cobras. It is a nicotinic acetylcholine receptor (nAChR) antagonist, which means it binds to these receptors and prevents the binding of acetylcholine, leading to paralysis . This compound is known for its high affinity and specificity for nAChRs, making it a valuable tool in neurobiological research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Alpha-cobratoxin is typically isolated from cobra venom through a series of chromatographic techniques. The venom is first subjected to ammonium sulfate fractionation, followed by repeated chromatography on CM-cellulose or SP-Sephadex C-25 columns . This process allows for the purification of alpha-cobratoxin to a crystalline state.

Industrial Production Methods: Industrial production of alpha-cobratoxin involves the extraction of venom from cobras, followed by purification using advanced chromatographic methods. The venom is collected from the snakes, and the alpha-cobratoxin is isolated and purified to ensure high purity and potency .

Analyse Des Réactions Chimiques

Types of Reactions: Alpha-cobratoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the structure-activity relationship of the toxin and for developing potential therapeutic applications.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified versions of alpha-cobratoxin with altered biological activity. These derivatives are useful for studying the toxin’s mechanism of action and for developing potential therapeutic agents .

Applications De Recherche Scientifique

Pain Management

Cobratoxin has been investigated for its analgesic properties. A study conducted in 2011 demonstrated that it could inhibit nociception, which is the sensory perception of pain. In this study, inflammatory pain was induced in rats using formalin, and cobratoxin exhibited a dose-dependent pain-killing effect. The mechanism involves the activation of nicotinic acetylcholine receptors in the central nervous system, leading to anti-nociceptive effects .

Multiple Sclerosis Treatment

Multiple sclerosis is an autoimmune disease characterized by the immune system attacking the central nervous system, resulting in demyelination. Research indicates that cobratoxin possesses immunomodulatory and neuromodulatory activities, making it a candidate for treating multiple sclerosis. Modified forms of cobratoxin have shown potential in animal models by demonstrating immunosuppressive activity and minimal side effects, paving the way for clinical trials .

Cancer Research

Cobratoxin's interaction with nicotinic acetylcholine receptors has implications in cancer research, particularly lung cancer. Nicotine stimulates tumor growth through these receptors; thus, cobratoxin's ability to block this pathway could theoretically inhibit tumor proliferation. However, contradictory findings have emerged; some studies suggest that cobratoxin does not significantly reduce tumor growth or prolong survival in animal models .

Antivenom Development

The high incidence of snakebite cases worldwide necessitates effective antivenom therapies. Recent studies have focused on developing peptide inhibitors that can bind to alpha-cobratoxin and prevent it from inhibiting nicotinic acetylcholine receptors. These peptides could serve as alternative antivenoms, potentially improving treatment outcomes for envenomation cases .

Structural Studies and Drug Design

Research involving the structural analysis of alpha-cobratoxin has facilitated drug design efforts aimed at countering its effects. Virtual screening techniques have identified novel compounds that can inhibit the binding of alpha-cobratoxin to nicotinic acetylcholine receptors, offering new avenues for therapeutic interventions against cobra venom .

Case Studies and Research Findings

The following table summarizes notable studies on alpha-cobratoxin:

Study YearFocus AreaFindings
2011Pain ManagementDemonstrated dose-dependent analgesic effects in rat models induced with formalin pain .
2013Multiple SclerosisModified cobratoxin showed immunosuppressive activity in animal models .
2009Cancer ResearchInitial hypothesis that it could block nicotine-induced tumor growth was later retracted .
2020Antivenom DevelopmentIdentified peptides that prevent alpha-cobratoxin from binding to receptors .
2024Structural StudiesVirtual screening led to the discovery of compounds that inhibit alpha-cobratoxin binding .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Uniqueness of Alpha-cobratoxin: Alpha-cobratoxin is unique due to its high affinity and specificity for both muscle-type and neuronal-type nAChRs. This makes it a valuable tool for studying the structure and function of these receptors and for developing potential therapeutic agents .

Propriétés

Numéro CAS

69344-74-7

Formule moléculaire

C332 H520 N98 O101 S10

Poids moléculaire

7,821

Apparence

White solid

Pureté

≥ 99% (capillary electrophoresis)

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.